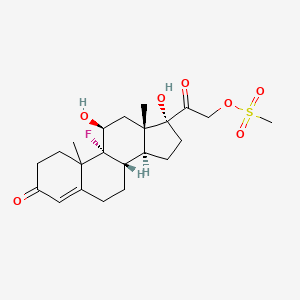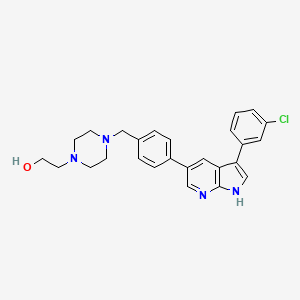
Prosetin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prosetin is an investigational drug primarily being developed for the treatment of amyotrophic lateral sclerosis (ALS). It is an orally administered blocker of mitogen-activated protein kinase kinase kinase kinase (MAP4K), which is under investigation for its potential neuroprotective effects .
準備方法
The synthesis of Prosetin involves multiple steps to ensure its efficacy and stability. The preparation methods typically include:
Synthetic Routes: The synthesis of this compound involves the use of various organic reactions to construct the core structure of the compound. These reactions may include nucleophilic substitution, oxidation, and reduction reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This includes optimizing the reaction conditions to maximize yield and purity while minimizing the production of by-products.
化学反応の分析
Prosetin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce oxidized derivatives, while reduction may yield reduced forms of the compound.
科学的研究の応用
Prosetin has several scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of various organic reactions. Its unique structure allows researchers to investigate the effects of different reaction conditions on its chemical behavior.
Biology: In biology, this compound is used to study the effects of MAP4K inhibition on cellular processes. Researchers use this compound to investigate the role of MAP4K in cell signaling pathways and its potential as a therapeutic target for various diseases.
Medicine: In medicine, this compound is being investigated for its potential to treat neurodegenerative diseases such as ALS. .
Industry: In the pharmaceutical industry, this compound is being developed as a potential drug candidate for the treatment of ALS. Its unique properties make it a promising candidate for further development and commercialization.
作用機序
Prosetin exerts its effects by inhibiting the activity of MAP4K, a protein kinase involved in various cellular processes. By blocking MAP4K, this compound can reduce endoplasmic reticulum (ER) stress and protect motor neurons from degeneration . This mechanism of action makes this compound a potential therapeutic agent for neurodegenerative diseases such as ALS.
類似化合物との比較
Prosetin is unique compared to other similar compounds due to its ability to cross the blood-brain barrier and target motor neurons directly. Similar compounds include:
MAP4K Inhibitors: Other MAP4K inhibitors have been developed, but this compound’s ability to penetrate the brain and its specificity for motor neurons make it unique.
Neuroprotective Agents: this compound is compared to other neuroprotective agents that aim to reduce ER stress and protect neurons. its specific mechanism of action and brain-penetrant properties set it apart from other compounds.
特性
分子式 |
C26H27ClN4O |
|---|---|
分子量 |
447.0 g/mol |
IUPAC名 |
2-[4-[[4-[3-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C26H27ClN4O/c27-23-3-1-2-21(14-23)25-17-29-26-24(25)15-22(16-28-26)20-6-4-19(5-7-20)18-31-10-8-30(9-11-31)12-13-32/h1-7,14-17,32H,8-13,18H2,(H,28,29) |
InChIキー |
VZJUKEQMHBEIKH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC(=CC=C5)Cl)N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


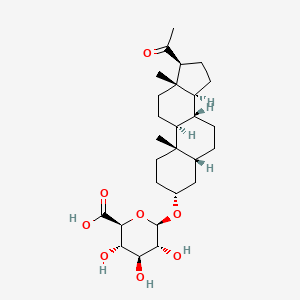

![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B13424859.png)
![[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate](/img/structure/B13424873.png)


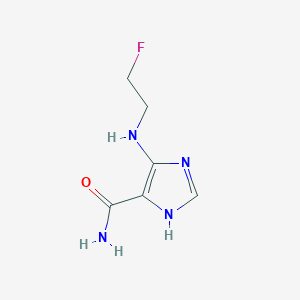
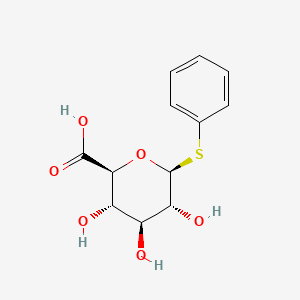
![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)

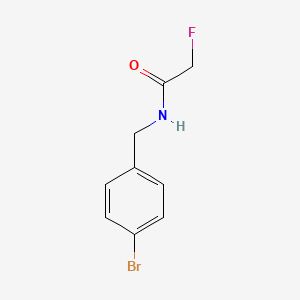
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)
